1-Chloro-3-iodo-5-(trifluoromethyl)benzene

Catalog No.
S1511281
CAS No.
1189352-83-7
M.F
C7H3ClF3I
M. Wt
306.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-iodo-5-(trifluoromethyl)benzene

CAS Number

1189352-83-7

Product Name

1-Chloro-3-iodo-5-(trifluoromethyl)benzene

IUPAC Name

1-chloro-3-iodo-5-(trifluoromethyl)benzene

Molecular Formula

C7H3ClF3I

Molecular Weight

306.45 g/mol

InChI

InChI=1S/C7H3ClF3I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H

InChI Key

LJWHHSGVKPUZEL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)I)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1Cl)I)C(F)(F)F

As a Precursor for Functionalized Aromatic Compounds

1-Chloro-3-iodo-5-(trifluoromethyl)benzene serves as a valuable precursor for the synthesis of various functionalized aromatic compounds due to the presence of three reactive functional groups:

  • Chlorine (Cl): This group can be readily substituted through various reactions like nucleophilic aromatic substitution (S_NAr), allowing the introduction of diverse functionalities.
  • Iodine (I): The iodine atom, being a good leaving group, facilitates cross-coupling reactions such as Suzuki-Miyaura coupling and Sonogashira coupling for the introduction of desired functional groups like alkenes, alkynes, and arylamines.
  • Trifluoromethyl (CF₃): This electron-withdrawing group influences the reactivity of the aromatic ring and imparts unique properties to the resulting molecules, making it valuable in medicinal chemistry and material science applications.

Potential Applications in Medicinal Chemistry

The trifluoromethyl group and the diverse functionalities achievable through the reactive halogen substituents make 1-Chloro-3-iodo-5-(trifluoromethyl)benzene a promising candidate for the development of novel therapeutic agents. Research suggests potential applications in:

  • Developing new drugs: The molecule can serve as a building block for the synthesis of drug candidates targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
  • Radiopharmaceuticals: The presence of iodine, a suitable isotope for radiolabeling, opens avenues for the development of radiopharmaceuticals for diagnostic imaging and targeted therapy.

Material Science Applications

The unique properties of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene, including its thermal stability and hydrophobicity, make it a potential candidate for various material science applications:

  • Organic electronics: The molecule could be employed in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its ability to modify electronic properties of materials.
  • Functional materials: The presence of reactive functional groups allows for the tailoring of the molecule's properties for specific applications, such as developing hydrophobic materials or fluorinated polymers with desired functionalities.

1-Chloro-3-iodo-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a chloro group, an iodo group, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C7H3ClF3IC_7H_3ClF_3I, and it has a molecular weight of approximately 306.451 g/mol. This compound is notable for its unique combination of halogen substituents, which can significantly influence its chemical reactivity and physical properties, such as solubility and volatility .

As mentioned earlier, the primary research documented for this compound is its use as a starting material for insecticides []. The specific mechanism of action of the final insecticidal compounds derived from 1-Chloro-3-iodo-5-(trifluoromethyl)benzene would depend on the structure of the final product.

The chemical behavior of 1-chloro-3-iodo-5-(trifluoromethyl)benzene is primarily dictated by the reactivity of its halogen substituents. Common reactions include:

  • Nucleophilic Substitution: The presence of the chloro and iodo groups allows for nucleophilic substitution reactions, where nucleophiles can replace these halogens under suitable conditions.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to the ortho or para positions relative to itself, making it a useful precursor in synthetic organic chemistry.
  • Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form more complex organic molecules .

Research on the biological activity of 1-chloro-3-iodo-5-(trifluoromethyl)benzene is limited, but compounds with similar structures often exhibit interesting biological properties. These may include:

  • Antimicrobial Activity: Halogenated aromatic compounds are frequently studied for their potential antimicrobial properties.
  • Anticancer Activity: Some derivatives of halogenated benzene compounds have shown promise in anticancer research, although specific studies on this compound are sparse .

Several methods exist for synthesizing 1-chloro-3-iodo-5-(trifluoromethyl)benzene:

  • Direct Halogenation: This method involves the direct chlorination and iodination of 5-(trifluoromethyl)benzene under controlled conditions.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can yield this compound from suitable precursors.
  • Rearrangement Reactions: Certain rearrangement reactions involving other halogenated benzene derivatives can lead to the formation of this compound .

1-Chloro-3-iodo-5-(trifluoromethyl)benzene has various applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound may be used in developing new materials with specific electronic or optical properties due to its unique electronic structure.
  • Research: It is often utilized in research settings to study the effects of halogen substitution on chemical reactivity and biological activity .

Interaction studies involving 1-chloro-3-iodo-5-(trifluoromethyl)benzene typically focus on its reactivity with nucleophiles and electrophiles in various solvents. These studies help elucidate the mechanisms of nucleophilic substitution and electrophilic aromatic substitution processes, providing insight into how this compound behaves under different conditions.

Several compounds share structural similarities with 1-chloro-3-iodo-5-(trifluoromethyl)benzene. A comparison highlights its unique features:

Compound NameStructureUnique Features
1-Chloro-4-fluorobenzeneC6H4ClFContains only one fluorine atom
1-Iodo-3-trifluoromethylbenzeneC7H4F3ILacks chlorine; different halogen arrangement
2-Chloro-5-(trifluoromethyl)phenolC7H6ClF3Contains a hydroxyl group; different functional group
4-Bromo-3-trifluoromethylbenzeneC7H4BrF3Bromine instead of chlorine; affects reactivity

The presence of both chlorine and iodine along with a trifluoromethyl group in 1-chloro-3-iodo-5-(trifluoromethyl)benzene sets it apart from these similar compounds, influencing its chemical behavior and potential applications in organic synthesis.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1189352-83-7

Wikipedia

1-Chloro-3-iodo-5-(trifluoromethyl)benzene

Dates

Modify: 2023-08-15

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